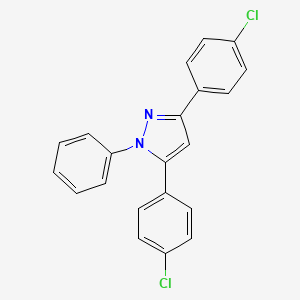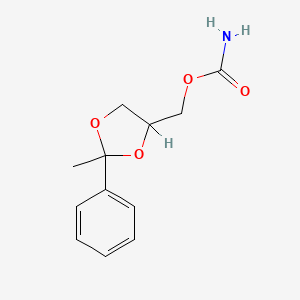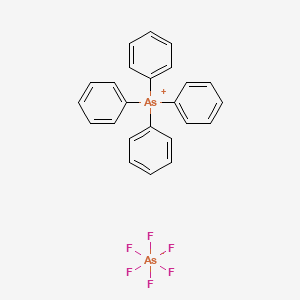
Tetraphenylarsenic-arsenic fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylarsenic-arsenic fluoride is a unique organoarsenic compound that combines the properties of both arsenic and fluoride. This compound is known for its distinctive chemical structure, which includes four phenyl groups attached to an arsenic atom, along with an arsenic-fluoride bond. The presence of both arsenic and fluoride in the same molecule gives it unique chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylarsenic-arsenic fluoride typically involves the reaction of tetraphenylarsenic chloride with a fluoride source. One common method is the reaction of tetraphenylarsenic chloride with potassium fluoride in an organic solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{(C}_6\text{H}_5\text{)}_4\text{AsCl} + \text{KF} \rightarrow \text{(C}_6\text{H}_5\text{)}_4\text{AsF} + \text{KCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetraphenylarsenic-arsenic fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The fluoride group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium hydroxide can be employed under mild conditions.
Major Products Formed:
Oxidation: Higher oxidation state arsenic compounds.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Compounds with different substituents replacing the fluoride group.
Applications De Recherche Scientifique
Tetraphenylarsenic-arsenic fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of tetraphenylarsenic-arsenic fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. The presence of both arsenic and fluoride allows it to interact with a wide range of biological molecules, leading to diverse effects.
Comparaison Avec Des Composés Similaires
Tetraphenylarsenic chloride: Similar structure but with a chloride group instead of fluoride.
Tetraphenylarsonium fluoride: Contains a similar arsenic-fluoride bond but with different substituents.
Triphenylarsine oxide: Contains three phenyl groups and an oxygen atom bonded to arsenic.
Uniqueness: Tetraphenylarsenic-arsenic fluoride is unique due to the combination of phenyl groups and the arsenic-fluoride bond
Propriétés
Numéro CAS |
30185-60-5 |
|---|---|
Formule moléculaire |
C24H20As2F6 |
Poids moléculaire |
572.2 g/mol |
Nom IUPAC |
hexafluoroarsenic(1-);tetraphenylarsanium |
InChI |
InChI=1S/C24H20As.AsF6/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4,5,6)7/h1-20H;/q+1;-1 |
Clé InChI |
MWMXLSXSQBNFIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[As-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



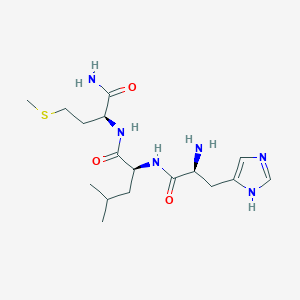
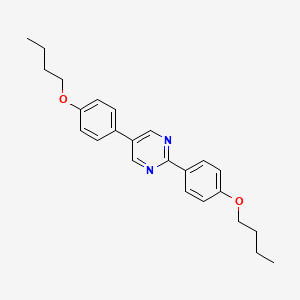
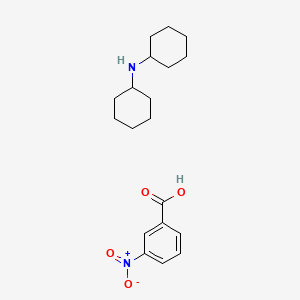
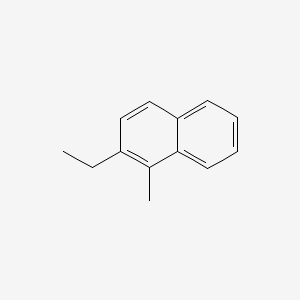
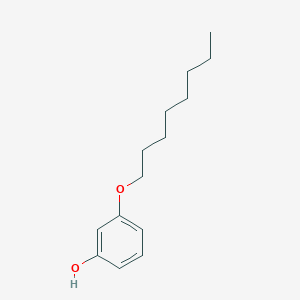
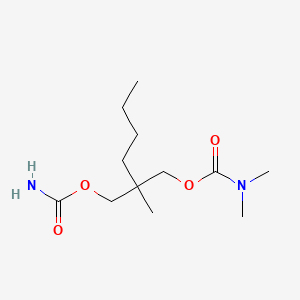
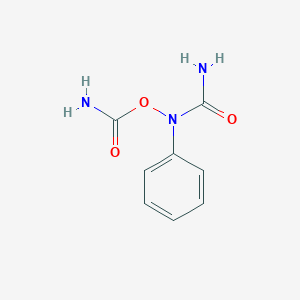
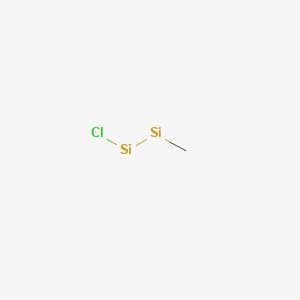
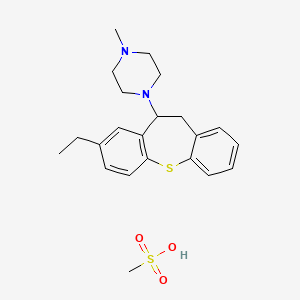
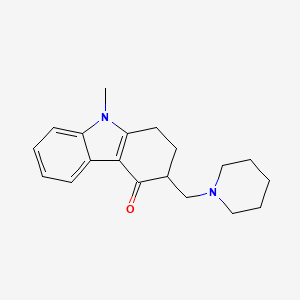
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
